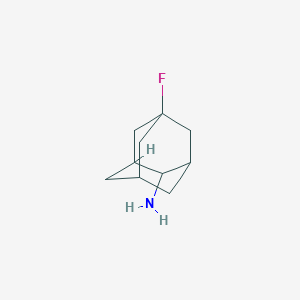

5-Fluoroadamantan-2-amine

Description

Contextualization of Adamantane (B196018) Scaffolds in Polycyclic Hydrocarbon Chemistry

Adamantane is a tricyclic hydrocarbon with a distinct, rigid, and cage-like structure composed of three fused chair-form cyclohexane (B81311) rings. mdpi.com This unique three-dimensional arrangement confers remarkable properties, including high symmetry, lipophilicity, and thermal stability. mdpi.com Initially an object of theoretical interest, adamantane and its derivatives gained significant attention from the pharmaceutical and materials industries following the development of more facile synthetic methods. mdpi.com

In medicinal chemistry, the adamantane scaffold is widely utilized for several key reasons:

Three-Dimensionality : It provides a non-planar, bulky framework that allows for the precise spatial orientation of functional groups, enabling more effective interaction with biological targets. publish.csiro.au This is a valuable strategy to move away from the predominantly flat structures of many modern drug molecules. publish.csiro.au

Lipophilicity : The hydrocarbon nature of the adamantane cage increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Rigid Scaffold : Its rigid structure serves as a robust anchor or spacer for pharmacophoric groups, minimizing conformational flexibility and potentially leading to higher binding affinity and selectivity for a target. mdpi.comresearchgate.net

The applications of adamantane derivatives are extensive, ranging from antiviral drugs like Amantadine (B194251) and Rimantadine to treatments for neurological conditions such as Parkinson's disease and Alzheimer's disease with Memantine (B1676192). publish.csiro.auresearchgate.net Beyond pharmaceuticals, adamantane scaffolds are integral to supramolecular chemistry, where they form strong inclusion complexes with host molecules, and in materials science for the development of polymers and nanostructures. mdpi.com

Significance of Fluorine Substitution in Adamantane Derivatives

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govtandfonline.com Fluorine's small size and high electronegativity can profoundly alter the physicochemical properties of a parent molecule. tandfonline.com When applied to adamantane derivatives, fluorine substitution offers several strategic advantages:

Metabolic Stability : Fluorine can be used to block metabolically labile sites. mdpi.combohrium.com The carbon-fluorine bond is very strong, and its introduction can prevent oxidation at that position, a common metabolic pathway that inactivates drugs. mdpi.com For instance, in the context of adamantanes, bridgehead positions are susceptible to hydroxylation. Fluorinating these positions can enhance the metabolic stability of the compound. nih.gov

Modulation of Physicochemical Properties : Fluorine's powerful electron-withdrawing effect can alter the acidity or basicity (pKa) of nearby functional groups. bohrium.comnih.gov This change can influence a molecule's ionization state at physiological pH, affecting its solubility, permeability, and binding interactions with target proteins. nih.gov

Enhanced Binding Affinity : Fluorine can increase a ligand's binding affinity for its target protein through various non-covalent interactions, including dipole-dipole interactions and, in some contexts, the formation of weak hydrogen bonds. tandfonline.combohrium.com It can also alter the molecule's conformation to better fit into a binding pocket. bohrium.com

Positron Emission Tomography (PET) Imaging : The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter in PET imaging. nih.govnih.gov Incorporating ¹⁸F into adamantane derivatives allows for non-invasive in vivo imaging, which is a valuable tool in drug discovery and development to study the distribution and target engagement of a compound. nih.govnih.gov

The strategic placement of one or more fluorine atoms on the adamantane core can thus be used to fine-tune the properties of the resulting molecule for a specific therapeutic or diagnostic purpose. acs.org

Overview of Research Areas Pertaining to 5-Fluoroadamantan-2-amine and Related Compounds

Research into this compound and its derivatives is primarily concentrated in the field of medicinal chemistry, driven by the compound's potential as a building block for novel therapeutic agents.

One significant area of investigation involves its use as an analog of SQ109, a drug candidate for tuberculosis. nih.gov SQ109 is known to be metabolized in the liver, with one of the major sites of oxidation being a tertiary carbon on its adamantyl moiety. To improve metabolic stability, a derivative, (1R,3S,5s,7s)-5-fluoroadamantan-2-amine, was synthesized to block this oxidation site. nih.gov This highlights a key research application: using fluorine substitution to create more robust drug candidates with improved pharmacokinetic properties.

Furthermore, fluorinated adamantane amines are being explored for their potential in treating neurological disorders. Non-fluorinated adamantane amines like memantine are used for Alzheimer's disease, and there is ongoing research into how fluorine substitution might modulate the activity of such compounds. google.com Preliminary studies on this compound hydrochloride have suggested potential antidepressant-like effects in animal models, indicating a possible role in developing new central nervous system (CNS) therapies. smolecule.com

The compound and its relatives are also valuable as synthetic intermediates. The development of practical synthetic routes to mono-, di-, and trifluorinated adamantane amines and acids has been a focus of chemical research. acs.orgacs.org These synthetic efforts enable the systematic study of how the number and position of fluorine atoms on the adamantane scaffold affect physicochemical parameters like acidity (pKa) and lipophilicity (log P), which is crucial data for rational drug design. acs.org For example, research has shown that sequential addition of fluorine atoms to the adamantane framework leads to a progressive increase in the ¹⁹F NMR chemical shifts and has a measurable impact on the acidity of related carboxylic acids. acs.org Additionally, derivatives of this compound have been synthesized and investigated as sodium channel blockers for the potential treatment of pain. google.com

Compound Data

Below is a table of compounds mentioned in this article.

| Compound Name | Structure |

| This compound | C₁₀H₁₆FN |

| Adamantane | C₁₀H₁₆ |

| Amantadine (1-Aminoadamantane) | C₁₀H₁₇N |

| Memantine (3,5-Dimethyl-1-adamantanamine) | C₁₂H₂₁N |

| Rimantadine | C₁₂H₂₁N |

| SQ109 | C₃₀H₅₂N₂ |

| 3-Fluoroadamantane-1-carboxylic acid | C₁₁H₁₅FO₂ |

| 3-Fluoroadamantane-1-amine | C₁₀H₁₆FN |

| 3,5-Difluoroadamantane-1-carboxylic acid | C₁₁H₁₄F₂O₂ |

| 3,5-Difluoroadamantane-1-amine | C₁₀H₁₅F₂N |

| 3,5,7-Trifluoroadamantane-1-carboxylic acid | C₁₁H₁₃F₃O₂ |

| 3,5,7-Trifluoroadamantane-1-amine | C₁₀H₁₄F₃N |

Physicochemical Properties of Fluorinated Adamantane Derivatives

Structure

3D Structure

Properties

Molecular Formula |

C10H16FN |

|---|---|

Molecular Weight |

169.24 g/mol |

IUPAC Name |

5-fluoroadamantan-2-amine |

InChI |

InChI=1S/C10H16FN/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-9H,1-5,12H2 |

InChI Key |

AKFUJNGUKUKGGD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoroadamantan 2 Amine and Analogous Fluorinated Adamantyl Amines

Strategies for Adamantane (B196018) Framework Construction with Integrated Fluorine and Amine Moieties

Constructing the adamantane cage from simpler cyclic or acyclic precursors allows for the strategic placement of functional groups that can be converted into amines or serve as directing groups for subsequent fluorination.

The total synthesis of the adamantane skeleton offers a direct route to incorporating specific substitution patterns. One of the earliest approaches, developed by Prelog in 1941, utilized Meerwein's ester, derived from the reaction of formaldehyde (B43269) and diethyl malonate, as a key intermediate. wikipedia.org While historically significant, this multi-step process was low-yielding. wikipedia.org

Modern total synthesis strategies often involve acid-catalyzed cyclization of polycyclic precursors. For instance, bicyclo[3.3.1]nonane derivatives can undergo intramolecular cyclization to form the adamantane core. nih.gov A notable example involves the acid-promoted reaction of a bicyclic diolefin, which cyclizes to form the adamantane scaffold. By choosing appropriate starting materials with existing functional groups, this method can provide access to substituted adamantanes that are otherwise difficult to obtain. nih.gov The first synthesis from simple acyclic materials involved formaldehyde and dimethyl malonate, which demonstrates the fundamental concept of building the complex cage from basic chemical building blocks. nih.gov

Rearrangements of related cage-like hydrocarbons provide another powerful tool for accessing the adamantane framework. Adamantane is the most stable C₁₀H₁₆ isomer, representing a thermodynamic sink into which other strained isomers can rearrange, often under Lewis acid catalysis. nih.gov

Ring expansion reactions of homoadamantane (B8616219) derivatives can be employed to yield adamantane structures. Conversely, ring contraction reactions of adamantanes can produce noradamantane derivatives, which may in turn serve as precursors for expansion back to differently substituted adamantanes. nih.gov These rearrangements often proceed through carbocationic intermediates, allowing for the trapping of the cation by nucleophiles to install desired functional groups. For example, the Demjanov reaction can be used to expand adamantan-2-one to homoadamantan-2-one, which can then undergo further transformations and rearrangements. nih.gov

Selective Fluorination Techniques Applied to Adamantane Scaffolds

Direct fluorination of a pre-formed adamantane ring is a common and effective strategy. The challenge lies in achieving selectivity, particularly in molecules with multiple potential reaction sites.

Electrochemical methods offer a high degree of control over the fluorination process. Using triethylamine (B128534) pentahydrofluoride (Et₃N−5HF) as both the electrolyte and fluorine source, selective fluorination of the adamantane core can be achieved. nih.gov The key advantage of this method is the ability to precisely control the oxidation potential, which dictates the extent of fluorination. nih.gov

This technique has been shown to selectively introduce fluorine atoms at the tertiary (bridgehead) carbons of the adamantane skeleton. nih.gov By carefully adjusting the applied potential, chemists can selectively prepare mono-, di-, tri-, and even tetrafluoroadamantanes. nih.gov This method is compatible with various functional groups, such as esters and nitriles, making it a versatile tool for synthesizing complex fluorinated adamantane derivatives. nih.gov

| Substrate | Oxidation Potential (V vs. Ag/Ag⁺) | Product(s) | Yield (%) |

|---|---|---|---|

| Adamantane | 2.2 | 1-Fluoroadamantane | 75 |

| Adamantane | 2.4 | 1,3-Difluoroadamantane | 68 |

| 1-Adamantanecarbonitrile | 2.4 | 3-Fluoro-1-adamantanecarbonitrile | 62 |

| Methyl 1-adamantanecarboxylate | 2.4 | Methyl 3-fluoroadamantane-1-carboxylate | 71 |

The synthesis of adamantanes containing both fluorine and another halogen (mixed halo-adamantanes) can be accomplished through halofluorination reactions, typically involving an electrophilic halogen source and a nucleophilic fluorine source. nih.gov

One effective strategy involves the cyclization of a diolefin precursor. In this approach, an electrophilic bromine source, such as N-bromosuccinimide (NBS), initiates the reaction by attacking one of the double bonds. nih.govmasterorganicchemistry.com This triggers an intramolecular cyclization, forming the adamantane skeleton and a carbocationic intermediate. This intermediate is then trapped by a nucleophilic fluorine atom, often supplied by a reagent like tetrabutylammonium (B224687) dihydrogen trifluoride (Bu₄NH₂F₃), to yield the bromofluoro-adamantane derivative. nih.gov This method is valuable for creating 1,2-disubstituted adamantanes with distinct halogen atoms. nih.gov

Diethylaminosulfur trifluoride (DAST) is a widely used nucleophilic fluorinating agent for converting alcohols into alkyl fluorides under mild conditions. This reagent is particularly useful for introducing fluorine at the bridgehead positions of the adamantane core. nih.gov

Amination Reactions in Adamantane Chemistry

The introduction of an amine functional group onto the adamantane core is a pivotal step in the synthesis of compounds like 5-Fluoroadamantan-2-amine. Several classical and modern amination techniques have been adapted for this purpose.

The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from nitriles and a source of a carbocation, which can be subsequently hydrolyzed to the corresponding primary amine. wikipedia.org In the context of adamantane chemistry, this reaction is particularly useful for introducing an amino group at a bridgehead or secondary position. The reaction typically proceeds by treating an alcohol or an alkene with a nitrile in the presence of a strong acid. organic-chemistry.org

For the synthesis of 2-aminoadamantane (B82074) derivatives, a suitable precursor such as 2-hydroxyadamantane or an adamantene can be employed. The reaction with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid, would generate a stable secondary adamantyl carbocation. This carbocation is then trapped by the nitrile to form a nitrilium ion intermediate, which upon aqueous workup, yields the corresponding N-acetylated amine. Subsequent hydrolysis of the amide provides the desired primary amine. researchgate.net

The application of the Ritter reaction to a fluorinated adamantane precursor, such as 5-fluoro-2-hydroxyadamantane, would be a direct route to this compound. The reaction conditions would need to be carefully optimized to account for the electronic effects of the fluorine atom.

Table 1: Examples of Ritter Reactions on Adamantane Scaffolds

| Precursor | Nitrile | Acid Catalyst | Product (after hydrolysis) | Reference |

| 2-Hydroxyadamantane | Acetonitrile | H₂SO₄ | 2-Aminoadamantane | researchgate.net |

| Adamantene | Acetonitrile | H₂SO₄ | 2-Aminoadamantane | wikipedia.org |

| 4-Hydroxyadamantan-2-one | Acetonitrile | BF₃·OEt₂ / TFA | Complex rearranged products | researchgate.net |

| 2-(2-Hydroxyphenyl)-2-adamantanol | Acetonitrile | Trifluoroacetic acid | N-(2-(2-hydroxyphenyl)adamantan-2-yl)acetamide | researchgate.net |

The synthesis of primary adamantyl amines can also be achieved through the reduction of suitable nitrogen-containing precursors, such as vinyl azides, alkyl halides, and nitro compounds.

From Vinyl Azides: The synthesis of amines from vinyl azides is a known transformation in organic synthesis. nih.gov For adamantane derivatives, a potential route would involve the preparation of a 2-vinyladamantane derivative, followed by its conversion to the corresponding vinyl azide (B81097). Subsequent reduction of the vinyl azide would yield the saturated primary amine. This method offers a pathway to primary amines that might be less accessible through other routes.

From Alkyl Halides: A common method for amine synthesis involves the reaction of an alkyl halide with an amine source. youtube.com However, direct amination of 2-haloadamantanes with ammonia (B1221849) can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. masterorganicchemistry.com To circumvent this, the Gabriel synthesis or the use of azide as a nucleophile followed by reduction are preferred methods for obtaining primary amines. youtube.com In the case of this compound, the synthesis would start from a 2-halo-5-fluoroadamantane. Reaction with sodium azide would produce 2-azido-5-fluoroadamantane, which can then be reduced to the target amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

From Nitro Reduction: The reduction of nitro compounds is a reliable method for the preparation of primary amines. masterorganicchemistry.com A synthetic route to this compound via this method would involve the introduction of a nitro group at the C-2 position of a 5-fluoroadamantane scaffold. The resulting 2-nitro-5-fluoroadamantane could then be reduced to the desired amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl). commonorganicchemistry.comwikipedia.orgyoutube.com

Table 2: Synthesis of Primary Amines from Precursors

| Precursor Type | Example Precursor for Adamantane | Reagents for Amine Synthesis | Product | Reference |

| Alkyl Halide | 2-Bromoadamantane | 1. NaN₃ 2. LiAlH₄ | 2-Aminoadamantane | youtube.com |

| Nitro Compound | 2-Nitroadamantane | H₂/Pd-C | 2-Aminoadamantane | masterorganicchemistry.com |

The direct introduction of an amino group via nucleophilic substitution is a fundamental transformation. zlibrary.to As mentioned, the reaction of 2-haloadamantanes with ammonia is often complicated by polyalkylation. masterorganicchemistry.com However, using a large excess of ammonia can favor the formation of the primary amine. Alternative nitrogen nucleophiles can also be employed. For instance, displacement of a halide or another suitable leaving group at the C-2 position of a 5-fluoroadamantane derivative with an azide salt, followed by reduction, is a highly effective two-step amination process. youtube.com The reactivity of the adamantyl substrate in S(_N)1 and S(_N)2 reactions is influenced by the rigid cage structure, which can disfavor the backside attack required for a typical S(_N)2 mechanism at a secondary carbon.

One-Pot Synthetic Routes for Adamantane Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. organic-chemistry.org For adamantane derivatives, several one-pot procedures have been developed. These often involve cascade or domino reactions where multiple bonds are formed in a single synthetic operation. While a specific one-pot synthesis for this compound is not prominently described, the principles of one-pot synthesis can be applied. For example, a tandem reaction sequence could be envisioned where a functionalized adamantane precursor undergoes a transformation to introduce a nitrogen-containing group, which is then converted to the amine in the same reaction vessel.

Stereoselective and Enantioselective Synthesis Approaches for Chiral Adamantane Amines

Many adamantane derivatives, including 2-substituted adamantanes, are chiral. The development of stereoselective and enantioselective methods for the synthesis of chiral adamantane amines is of great interest, particularly for pharmaceutical applications. rsc.orgrsc.orgresearchgate.net

Stereoselective syntheses often rely on the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For instance, the allylation of chiral N-sulfinylimines derived from adamantyl aldehydes has been used to synthesize chiral homoallylic amines, which can then be further elaborated. rsc.org The stereochemical outcome of such reactions can be influenced by the choice of reagents and reaction conditions.

Enantioselective approaches might involve the asymmetric reduction of an imine precursor or the kinetic resolution of a racemic mixture of the amine. While specific enantioselective methods for this compound are not detailed in the literature, the general principles of asymmetric synthesis can be applied. The presence of a fluorine atom at the C-5 position could potentially influence the stereoselectivity of certain reactions due to its electronic and steric effects.

Reaction Mechanisms and Reactivity of 5 Fluoroadamantan 2 Amine Derivatives

Fundamental Amine Reactivity in the Adamantane (B196018) Environment

The reactivity of the amino group in 5-Fluoroadamantan-2-amine is fundamentally dictated by the lone pair of electrons on the nitrogen atom, but this reactivity is modulated by the bulky and electron-donating adamantyl scaffold.

Nucleophilic Characteristics of the Adamantyl Amine Group

The amine group, by virtue of its lone pair, functions as a nucleophile, participating in reactions by donating its electron pair to an electrophilic center. The adamantane framework, being composed of sp³-hybridized carbon atoms, acts as an electron-donating group through induction, which enhances the electron density on the nitrogen atom and thereby increases its intrinsic nucleophilicity.

However, the position of the amine group on the adamantane cage is critical. While the 1-aminoadamantane (Amantadine) is a well-studied nucleophile, the 2-amino derivative experiences a different steric environment. researchgate.netnih.gov The C2 position is a secondary carbon, and the approach to the nitrogen's lone pair is more sterically hindered compared to the bridgehead C1 position. This steric bulk can significantly impact the rate of nucleophilic attack, particularly with sterically demanding electrophiles. The general trend for amine nucleophilicity, which is highly sensitive to steric effects, suggests that while the adamantyl group electronically enhances nucleophilicity, the steric hindrance at the C2 position provides a significant kinetic barrier. youtube.commasterorganicchemistry.com

| Amine Derivative | Position of Amine | Steric Hindrance | Expected Relative Nucleophilicity |

|---|---|---|---|

| 1-Aminoadamantane | C1 (Bridgehead) | Less Hindered | Higher |

| 2-Aminoadamantane (B82074) | C2 (Secondary) | More Hindered | Lower |

Proton Transfer and Acid-Base Behavior

Proton transfer is a fundamental reaction of amines, defining their acid-base properties. As a base, the adamantyl amine accepts a proton to form an ammonium (B1175870) cation. The electron-donating nature of the adamantane cage increases the basicity of the amine group compared to acyclic secondary amines.

Conversely, the presence of a fluorine atom at the C5 bridgehead position introduces a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the rigid sigma bond framework of the adamantane cage, decreasing the electron density on the nitrogen atom at C2. researchgate.net This reduction in electron density makes the lone pair less available for protonation, thereby decreasing the basicity of this compound compared to its non-fluorinated counterpart, 2-aminoadamantane. The proton affinity, a measure of gas-phase basicity, is thus expected to be lower for the fluorinated derivative. nist.govresearchgate.netnih.govchemeurope.com

| Compound | Key Substituent | Electronic Effect of Substituent | Expected Effect on Basicity |

|---|---|---|---|

| 2-Aminoadamantane | Adamantyl group | Electron-donating (+I) | Increases basicity |

| This compound | Fluorine at C5 | Electron-withdrawing (-I) | Decreases basicity relative to 2-aminoadamantane |

Concerted Mechanisms in Amine Reactions

A concerted reaction is a single-step process where bond breaking and bond forming occur simultaneously, passing through a single transition state without the formation of any intermediates. youtube.comwikipedia.orgyoutube.com The bimolecular nucleophilic substitution (SN2) reaction is a classic example of a concerted mechanism.

This compound can act as a nucleophile in SN2 reactions. In such a mechanism, the amine would attack an electrophilic carbon atom, displacing a leaving group. However, the SN2 mechanism is notoriously sensitive to steric hindrance at the site of attack. The bulky adamantane moiety of this compound presents a significant steric shield, which would dramatically slow the rate of any SN2 reaction where it is the nucleophile. While electronically capable, its participation in concerted mechanisms requiring unhindered access to the electrophile is kinetically disfavored compared to smaller, less bulky amines.

Influence of Fluorine on Adamantane Reactivity and Selectivity

The substitution of a hydrogen atom with fluorine at a bridgehead position of the adamantane skeleton has profound consequences on the molecule's reactivity, primarily through potent electronic effects that can override steric considerations.

Electronic Effects of Fluorine on Reaction Pathways

The high electronegativity of the fluorine atom makes the C-F bond highly polarized, with the fluorine atom exerting a powerful electron-withdrawing inductive effect. In this compound, this effect propagates through the sigma framework, influencing the electron density at the C2 reaction center. This polarization can affect the stability of transition states. For instance, in reactions involving the development of a positive charge at or near C2, the electron-withdrawing fluorine at C5 would be destabilizing. Conversely, it could stabilize transition states with developing negative charge. Research on related 5-substituted adamantane systems has shown that such inductive effects from the pendant group can distort the adamantane cage, bending the C2 bridge either toward or away from the C5 substituent, thereby influencing reactivity. researchgate.net

Steric and Electronic Contributions to Face Selectivity in Cycloaddition Reactions

Cycloaddition reactions provide a clear example of how the C5-fluorine substituent directs reactivity. In reactions involving the sp²-hybridized C2 carbon of an adamantane derivative, such as 2-methyleneadamantane (B1606648) or an adamantanone, an incoming reagent can attack from one of two faces: the syn face (also referred to as zu), which is on the same side as the C5 substituent, or the anti face (en), which is on the opposite side. researchgate.net

Sterically, one would expect the incoming reagent to preferentially attack the anti face to avoid collision with the C5-substituent. However, studies on the cycloaddition reactions of various 5-fluoro- and 5-phenyladamantane derivatives where C2 is a trigonal center reveal a consistent, albeit modest, preference for attack on the more sterically hindered syn (zu) face. researchgate.net

This counterintuitive selectivity points to the dominance of electronic effects over steric hindrance. The preferred syn attack is explained by the concept of transition-state hyperconjugation. researchgate.net In this model, the stabilizing interaction occurs between the filled sigma bonds of the adamantane framework (specifically the C1-C9 and C3-C4 bonds) and the vacant π* antibonding orbital of the developing bond at the C2 position. This hyperconjugative stabilization is more effective during the syn approach, thus lowering the energy of the syn transition state relative to the anti transition state and leading to the observed product ratio. researchgate.netacs.org

Similar effects are observed in the photocycloaddition of acrylonitrile (B1666552) to 5-substituted adamantan-2-ones, where a bias for attack on the syn-face is also noted. rsc.org

| Reaction Type | Reactant | Product Ratio (syn:anti) | Conclusion |

|---|---|---|---|

| [2+2] Cycloaddition | Dichloroketene | 56:44 | Modest preference for sterically hindered syn attack |

| Diels-Alder | Adamantane-fused diene | 60:40 | Electronic effects favor syn attack |

Transition-State Hyperconjugation in Adamantane-Based Reactions

Hyperconjugation is the delocalization of sigma (σ) electrons into an adjacent empty or partially filled p-orbital or a π-orbital. This interaction is a key factor in stabilizing reactive intermediates, particularly carbocations. In adamantane-based systems, the rigid, pre-organized geometry of the carbon cage makes it an exceptional framework for studying and exploiting hyperconjugation.

When a carbocation is formed at a bridgehead position (e.g., the 1-adamantyl cation), it is unusually stable despite the inherent strain of a planar carbocation within a caged system. This stability arises from the effective overlap of the C-C and C-H σ-bonding orbitals on the β-carbons with the empty p-orbital of the carbocationic center. This delocalization of electron density from the surrounding sigma bonds into the vacant p-orbital disperses the positive charge, lowering the energy of the intermediate and the transition state leading to its formation.

Computational and experimental studies have provided clear evidence for this phenomenon. In the adamantyl carbocation, C-C bonds adjacent to the cationic center are observed to shorten, while those capable of overlapping with the p-orbital are lengthened, indicating a redistribution of electron density consistent with the hyperconjugation model. This stabilization of high-energy intermediates is crucial in reactions such as SN1 solvolysis, where the rate of reaction is directly influenced by the stability of the carbocation formed. The predictable nature of hyperconjugative stabilization within the adamantane framework allows for rationalizing reaction rates and regiochemical outcomes in a variety of transformations.

Chemical Transformations Involving the this compound Scaffold

The adamantane cage is not merely a passive, bulky substituent; it is a functional scaffold that can be modified through a variety of chemical reactions. The presence of fluoro- and amino- groups, as in this compound, introduces further complexity and synthetic utility, directing reactivity and enabling the creation of diverse derivatives.

Cycloaddition reactions are powerful tools for constructing cyclic compounds. Among these, the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring, is particularly noteworthy. Adamantane derivatives can readily participate in these reactions. A prominent example is the 1,3-dipolar cycloaddition of 1-azidoadamantane (B1269512) with various olefinic and acetylenic partners.

In these reactions, the adamantyl group is incorporated into a heterocyclic system, such as a triazoline or a triazole. The reaction of 1-azidoadamantane with strained olefins like norbornene proceeds smoothly upon heating to yield the corresponding triazoline adduct in high yield. The formation of these cycloadducts demonstrates the utility of the adamantane moiety as a sterically bulky and lipophilic substituent that can be appended to various heterocyclic scaffolds. The presence of a fluorine atom, as in a hypothetical fluoro-azidoadamantane, would be expected to influence the electronic properties of the azide (B81097) dipole through inductive effects, potentially altering its reactivity and regioselectivity in cycloaddition reactions.

Table 1: 1,3-Dipolar Cycloaddition of 1-Azidoadamantane with Olefinic Dipolarophiles.

| Dipolarophile | Product | Yield (%) |

| Norbornene | 1-(1-Adamantyl)-3,4,5-trinortricyclo[5.2.1.02,6]dec-3-ene | 85.1 |

| Norbornadiene | 1-(1-Adamantyl)-3,4,5-trinortricyclo[5.2.1.02,6]deca-3,8-diene | 82.3 |

| 7-Oxabenzonorbornadiene | 1-(1-Adamantyl)-4,7-epoxy-3,4,5,6-tetrahydro-4H-1,2,3-benzotriazole | 70.7 |

Direct functionalization of the strong C-H bonds of the adamantane core represents an efficient strategy for synthesizing derivatives. Modern photocatalytic methods have emerged as powerful tools for achieving high regioselectivity in these transformations. Using a combination of photoredox and hydrogen atom transfer (HAT) catalysis, the tertiary (bridgehead) C-H bonds of adamantane can be selectively alkylated.

This approach demonstrates excellent chemoselectivity, favoring the strong 3° C–H bonds even in molecules containing weaker, more traditionally reactive C-H bonds. The reaction proceeds by generating a highly reactive radical intermediate that abstracts a hydrogen atom from the adamantane bridgehead position, followed by the addition of the resulting adamantyl radical to an electron-deficient alkene. This methodology has been successfully applied to a broad range of adamantane substrates, including derivatives of approved drugs like amantadine (B194251) and memantine (B1676192), highlighting its versatility and functional group tolerance.

Table 2: Photocatalytic C-H Alkylation of Adamantane Derivatives.

| Adamantane Derivative | Alkene Partner | Product Yield (%) |

| Adamantane | Phenyl Vinyl Sulfone | 91 |

| 1-Adamantanol | Phenyl Vinyl Sulfone | 70 |

| N-Boc-Amantadine | Phenyl Vinyl Sulfone | 63 |

| N-Boc-Memantine | Phenyl Vinyl Sulfone | 74 |

| 2-Adamantanone | Phenyl Vinyl Sulfone | 60 |

| Diamantane | Phenyl Vinyl Sulfone | 62 |

Domino, or cascade, reactions allow for the construction of complex molecules in a single operation by designing a sequence of intramolecular reactions that occur without the need to isolate intermediates. This approach offers high efficiency and atom economy. The rigid adamantane framework can be synthesized from simpler cyclic precursors using such one-pot domino processes.

One notable example is the construction of the adamantane core from ethyl 2,4-dioxocyclohexanecarboxylate. In this process, a series of transformations, including domino Michael reactions followed by a Dieckmann condensation or an aldol-type reaction, leads to the formation of the tricyclic adamantane skeleton. This strategy allows for the creation of four chemical bonds in a single synthetic operation, rapidly building molecular complexity from readily available starting materials. Such cascade reactions are highly valuable for generating densely functionalized and sterically complex adamantane derivatives that would be challenging to access through traditional stepwise synthesis.

The amine group in adamantane derivatives is a key functional handle for further chemical transformations. Its nucleophilic character allows it to participate in a variety of substitution and addition reactions. For instance, adamantanamines can act as nucleophiles to displace leaving groups in heterocyclic systems. This has been demonstrated in the synthesis of N-heteroaryl substituted adamantane derivatives, where the adamantylalkylamine displaces a chlorine atom on a pyrimidine (B1678525) or pyrazine (B50134) ring.

Furthermore, the amine group can react with elemental sulfur or sulfur-containing electrophiles. The reaction of primary amines with elemental sulfur can lead to the formation of thioamides or thioureas through complex reaction pathways. For example, a three-component reaction between an amine, elemental sulfur, and an alkyne provides a direct route to thioamides. Another pathway involves the reaction of amines with tetrasulfur tetranitride (S₄N₄), which can produce open-chain polysulfides. These reactions showcase the ability of the amine nitrogen to attack sulfur, leading to the formation of new nitrogen-sulfur bonds and providing access to a range of sulfur-containing adamantane derivatives.

Structural and Conformational Investigations of 5 Fluoroadamantan 2 Amine

Conformational Analysis of the Adamantane (B196018) Cage

Rigidity and Symmetry (Td Point Group) of the Adamantane Framework

The parent adamantane molecule is a highly symmetrical and rigid cage-like hydrocarbon. Its structure is composed of three fused cyclohexane (B81311) rings in the chair conformation, resulting in a diamondoid lattice. This inherent rigidity minimizes conformational flexibility, making it an excellent platform for studying substituent effects. The unsubstituted adamantane cage belongs to the Td point group, a high-symmetry group characterized by four C3 axes, three C2 axes, and six σd planes. This high degree of symmetry results in only two distinct types of carbon atoms (methine and methylene) and their attached protons, simplifying its NMR spectra.

The introduction of substituents, such as the fluorine atom at the 5-position and the amine group at the 2-position in 5-Fluoroadamantan-2-amine, breaks this high symmetry. The point group of the substituted molecule is lowered, leading to a more complex set of chemically non-equivalent carbon and hydrogen atoms. However, the fundamental rigidity of the adamantane cage is maintained.

Analysis of Substituent Orientation and its Influence on Molecular Geometry

In this compound, the substituents are located at a bridgehead (tertiary) carbon (position 5) and a secondary carbon (position 2). The fluorine atom at the bridgehead position has a fixed orientation. The amine group at the 2-position can exist in either an axial or equatorial orientation relative to the cyclohexane ring it resides on.

Computational studies and conformational analysis of similar 2-substituted adamantanes suggest that the equatorial conformer is generally more stable due to reduced steric hindrance. The bulky adamantane framework restricts the free rotation of the amine group, and its preferred orientation will have a significant impact on the molecule's dipole moment and intermolecular interactions. The presence of the electronegative fluorine atom can also induce subtle changes in the electronic distribution and bond lengths throughout the cage structure.

Spectroscopic Characterization (Excluding Basic Identification Data) for Elucidating Structural Features

Spectroscopic methods are indispensable for confirming the structure and determining the conformational details of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms. For this compound, 1H, 13C, and 19F NMR would be particularly informative.

1H NMR: The proton spectrum would be complex due to the reduced symmetry. The chemical shifts of the protons on the adamantane cage would be influenced by the proximity of the electron-withdrawing fluorine atom and the amine group. Protons closer to the fluorine would experience a downfield shift. The proton attached to the same carbon as the amine group (H-2) would also show a characteristic chemical shift. Coupling between protons on adjacent carbons (3JHH) can help to establish connectivity. Furthermore, through-space correlations observed in 2D NMR experiments like NOESY or ROESY could help determine the preferred conformation of the amine group.

13C NMR: The 13C NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms of the adamantane cage, confirming the loss of symmetry. The carbon atom bonded to the fluorine (C-5) would exhibit a large one-bond carbon-fluorine coupling constant (1JCF) and a significant downfield chemical shift. The carbon bearing the amine group (C-2) would also be shifted downfield. The magnitude of other carbon-fluorine coupling constants (2JCF, 3JCF) would provide valuable information about the connectivity and conformation.

19F NMR: The 19F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift would be characteristic of a fluorine atom attached to a tertiary carbon in a cage-like structure.

Table 1: Predicted 13C NMR Chemical Shifts and C-F Coupling Constants for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

|---|---|---|

| C-2 | ~55-60 | ~15-20 (3JCF) |

| C-5 | ~90-95 | ~180-190 (1JCF) |

| Bridgehead (adjacent to F) | ~35-40 | ~18-22 (2JCF) |

Note: These are predicted values based on known substituent effects on adamantane and may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands would be expected.

N-H Vibrations: The primary amine group would give rise to two characteristic stretching vibrations in the region of 3300-3500 cm-1, corresponding to the symmetric and asymmetric N-H stretches. orgchemboulder.com An N-H bending vibration (scissoring) would be expected around 1590-1650 cm-1. orgchemboulder.com

C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1000-1100 cm-1. The exact position would be influenced by the rigid nature of the adamantane cage.

C-N Vibration: The C-N stretching vibration would appear in the fingerprint region, typically between 1020-1250 cm-1. orgchemboulder.com

Adamantane Cage Vibrations: The adamantane framework itself gives rise to a series of characteristic C-H and C-C vibrations throughout the fingerprint region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | Medium |

| Fluoroalkane (C-F) | Stretch | 1000 - 1100 | Strong |

| Aliphatic Amine (C-N) | Stretch | 1020 - 1250 | Medium |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C10H16FN), the molecular ion peak ([M]+) would be expected at an m/z corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for adamantane derivatives include the loss of alkyl groups. For this compound, potential fragmentations could include:

Loss of the amine group (-NH2)

Loss of a fluorine radical (-F)

Cleavage of the adamantane cage structure, leading to a series of characteristic smaller fragments.

The presence of the fluorine atom would be evident in the isotopic pattern of fluorine-containing fragments. High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Spatial Arrangement of the Amine and Fluorine Substituents within the Adamantane Core

The substitution at the C2 and C5 positions of the adamantane skeleton leads to the possibility of two diastereomeric isomers: syn and anti. In the syn-isomer, both the fluorine atom and the amine group are located on the same side of a reference plane bisecting the adamantane cage. Conversely, in the anti-isomer, the substituents are positioned on opposite sides of this plane. The relative stability of these isomers is dictated by a combination of steric and electronic interactions between the substituents and the adamantane framework.

Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the preferred conformations and geometric parameters of such substituted adamantanes. These theoretical calculations can provide valuable insights into bond lengths, bond angles, and dihedral angles, which collectively define the spatial relationship between the amine and fluorine substituents.

For this compound, the orientation of the amine group at the secondary (C2) position can be either axial or equatorial with respect to the cyclohexane ring it resides on. Similarly, the fluorine atom at the tertiary (C5) bridgehead position has a fixed orientation. The interplay between the electronic properties of the electron-withdrawing fluorine atom and the electron-donating amine group, mediated through the rigid carbon skeleton, can influence the charge distribution and reactivity of the molecule.

While specific experimental data from X-ray crystallography or advanced NMR spectroscopic techniques for this compound are not widely available in the public domain, the spatial arrangement can be inferred from studies on analogous 2,5-disubstituted adamantane derivatives. These studies consistently highlight the importance of the syn and anti isomerism in defining the molecules' physical and chemical behavior.

The following table summarizes the key conformational aspects concerning the spatial arrangement of the substituents in this compound, based on general principles of adamantane stereochemistry.

| Parameter | Description | Expected Values/Characteristics |

| Isomerism | Describes the relative orientation of the fluorine and amine substituents. | Can exist as syn and anti diastereomers. |

| Amine Group Orientation (C2) | Position of the -NH₂ group relative to its cyclohexane ring. | Can be in either an axial or equatorial position. The equatorial position is generally favored to minimize steric hindrance. |

| Fluorine Atom Orientation (C5) | Position of the -F atom at the bridgehead carbon. | Fixed due to the rigid cage structure. |

| Inter-substituent Distance | The through-space distance between the fluorine and nitrogen atoms. | This distance will differ significantly between the syn and anti isomers, impacting potential intramolecular interactions. |

Further experimental and computational research is necessary to definitively characterize the precise geometric parameters and conformational energies of the syn and anti isomers of this compound. Such studies would provide a more complete understanding of the structure-property relationships in this class of substituted adamantanes.

Computational and Theoretical Chemistry Studies on 5 Fluoroadamantan 2 Amine

Application of Quantum Mechanical Methods

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure, energetics, and reactivity of molecules at the atomic level. For a molecule like 5-Fluoroadamantan-2-amine, these methods can provide invaluable insights into its behavior and properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational cost. tandfonline.com It is well-suited for studying the electronic properties of adamantane (B196018) derivatives. researchgate.netdergipark.org.tr For this compound, DFT calculations can be employed to investigate several key aspects of its electronic structure and energetics.

Geometric Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms in the molecule, providing optimized bond lengths, bond angles, and dihedral angles.

Electronic Properties: Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rsc.org

Electrostatic Potential: The molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. tandfonline.com

Energetics: DFT can be used to calculate the total electronic energy, which is essential for comparing the relative stabilities of different isomers or conformers.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Disclaimer: The following data is illustrative and based on general trends observed for similar molecules, not on direct computation of this compound.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 2.5 D |

| Total Electronic Energy | -558.7 Hartree |

Ab Initio Methods in Adamantane Chemistry

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit at a higher computational cost than DFT. In the context of adamantane chemistry, ab initio methods have been used to establish steric substituent constants and to study intermolecular interactions. nih.govmdpi.com

For this compound, ab initio calculations could be used to:

Obtain highly accurate geometric parameters and electronic properties to benchmark results from less computationally expensive methods like DFT.

Investigate the nature of non-covalent interactions, such as hydrogen bonding, which may be important in the condensed phase or in biological systems.

Calculate accurate binding energies for complexes of this compound with other molecules. mdpi.com

Prediction of Activation Energies and Transition States

Understanding the reactivity of this compound involves studying the energy barriers (activation energies) and the structures of the transition states for various chemical reactions. Quantum mechanical methods are instrumental in elucidating these aspects of a reaction mechanism. researchgate.net

Computational approaches to predicting activation energies and transition states typically involve:

Locating Transition States: Algorithms are used to find the saddle point on the potential energy surface that connects reactants and products. This saddle point corresponds to the transition state structure.

Calculating Activation Energies: The activation energy is calculated as the difference in energy between the transition state and the reactants.

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state correctly connects the desired reactants and products.

While specific reaction mechanisms for this compound have not been computationally explored, these methods could be applied to study, for example, its nucleophilic or electrophilic substitution reactions. The prediction of reaction barriers is an active area of research, with machine learning models also being developed to estimate these values rapidly. escholarship.orgbohrium.com

Table 2: Hypothetical Activation Energies for a Reaction of this compound Disclaimer: The following data is for illustrative purposes and represents a hypothetical reaction.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Hypothetical N-alkylation | DFT (B3LYP/6-31G*) | 25.3 |

| Hypothetical N-alkylation | MP2/6-311+G** | 23.8 |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a means to study the behavior of molecules over time, offering insights into their dynamic properties and conformational preferences.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) methods use classical physics to model the potential energy of a system of atoms, offering a computationally efficient way to study large molecular systems. Molecular Dynamics (MD) simulations use these MM force fields to simulate the movement of atoms and molecules over time, providing a detailed picture of their dynamic behavior. researchgate.net

MD simulations of this compound could be used to:

Study its behavior in different solvent environments, providing information on solvation effects. tandfonline.com

Investigate its interactions with other molecules, such as proteins or lipid membranes, which is crucial for understanding its potential biological activity. ksu.edu.sa

Analyze its vibrational properties and how they are influenced by its environment.

Conformational Searching and Energy Minimization

While the adamantane cage itself is rigid, the substituents on the cage can have rotational degrees of freedom. youtube.com Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. chemistrysteps.com Energy minimization is the process of finding the conformation with the lowest potential energy.

Theoretical Insights into Reactivity and Selectivity

Modeling Face Selectivity and Regioisomeric Product Distribution

No specific studies modeling the face selectivity or predicting the regioisomeric product distribution for reactions involving this compound were identified. Such studies would typically involve quantum mechanical calculations to determine the transition state energies for different attack trajectories on the molecule, thereby predicting the favored stereochemical and regiochemical outcomes.

Understanding Electronic Factors and Hyperconjugation in Reaction Stereochemistry

Free Energy Calculations and Thermodynamic Profiles for Molecular Interactions (Focus on chemical mechanisms, not in vivo efficacy)

There is a lack of published research detailing free energy calculations and thermodynamic profiles for the chemical reaction mechanisms of this compound. Such studies would provide critical insights into reaction pathways, intermediates, and transition states, elucidating the feasibility and kinetics of proposed mechanisms.

Computational Docking Studies to Model Molecular Interactions (Focus on mechanistic understanding, not in vivo biological activity)

Computational docking studies are a powerful tool for understanding the non-covalent interactions between a small molecule and a larger macromolecule. However, no specific docking studies focusing on the mechanistic understanding of this compound's interactions with relevant molecular targets were found in the scientific literature.

Derivatization and Functionalization Strategies of 5 Fluoroadamantan 2 Amine

Amine Group Functionalization

The primary amine group in 5-Fluoroadamantan-2-amine serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of N-substituted derivatives. Common functionalization strategies include acylation and alkylation.

Acylation of the amine group in adamantane (B196018) derivatives is a well-established method for creating amide linkages. While direct acylation of this compound has not been extensively reported, analogous reactions with 2-aminoadamantane (B82074) provide a clear precedent. For instance, the reaction of 2-aminoadamantane with various acyl chlorides or acid anhydrides in the presence of a base would be expected to yield the corresponding N-(5-fluoroadamantan-2-yl)amides. researchgate.netnih.gov A general scheme for this transformation is presented below:

Scheme 1: General Acylation of this compound

In this reaction, 'R' can represent a wide variety of organic moieties, allowing for the introduction of diverse functional groups.

Similarly, alkylation of the amine can be achieved through reaction with alkyl halides. researchgate.netacs.org However, direct alkylation of primary amines with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination of 5-fluoro-2-adamantanone (B1626727) with a primary amine and a reducing agent like sodium borohydride (B1222165) would be a more controlled approach.

The nucleophilic nature of the amine allows for the formation of various other N-substituted derivatives, such as ureas, thioureas, and sulfonamides. These functional groups are prevalent in many biologically active molecules.

The reaction of this compound with isocyanates or isothiocyanates would provide access to a range of N-(5-fluoroadamantan-2-yl)ureas and -thioureas, respectively. nih.govnih.gov Studies on 2-aminoadamantane have demonstrated the feasibility of these reactions. nih.gov

Table 1: Representative N-Substituted Derivatives of Adamantane Amines

| Derivative Type | General Structure | Reagents | Reference |

|---|---|---|---|

| Urea | R-NH-CO-NH-Adamantyl | Adamantylamine, Isocyanate (R-NCO) | nih.gov |

| Thiourea | R-NH-CS-NH-Adamantyl | Adamantylamine, Isothiocyanate (R-NCS) | nih.govgoogle.com |

Furthermore, the synthesis of sulfonamide derivatives can be accomplished by reacting this compound with various sulfonyl chlorides in the presence of a suitable base. rsc.org This approach has been successfully applied to other aminoadamantane derivatives to produce compounds with potential biological activities. rsc.org

Scaffold Modification via Substitutions on the Adamantane Core

Modification of the adamantane scaffold itself offers another avenue for creating structural diversity. This can involve the introduction of additional functional groups onto the cage or the synthesis of more complex adamantane analogues.

The adamantane framework is known for its reactivity at the bridgehead (tertiary) positions. nih.govrsc.org While the fluorine atom in this compound already occupies one such position, other bridgehead carbons could potentially be functionalized. For instance, radical-based C-H functionalization reactions have been developed to introduce a variety of substituents, including alkyl, aryl, and cyano groups, onto the adamantane core. nih.govrsc.org

Furthermore, functionalization at the methylene (B1212753) (secondary) positions is also possible, although it is generally less favored than at the bridgehead positions. nih.gov Selective bromination followed by nucleophilic substitution can be a viable route to introduce functionalities at the secondary carbons of the adamantane cage. researchgate.net

The synthesis of adamantane analogues with more significant structural modifications often involves multi-step synthetic sequences starting from functionalized adamantane precursors or even bicyclic starting materials. nih.gov For example, 1,2-disubstituted adamantane derivatives can be prepared through the cyclization of bicyclo[3.3.1]nonane precursors. nih.gov

By employing such strategies, it is conceivable to synthesize analogues of this compound bearing additional rings or complex side chains. The unique three-dimensional arrangement of substituents on the rigid adamantane scaffold makes these derivatives attractive targets for various applications, including drug discovery and materials science. researchgate.netnih.gov For instance, adamantane has been utilized as a scaffold to create dendrimers and other complex molecular architectures. nih.gov

Applications of 5 Fluoroadamantan 2 Amine in Advanced Chemical Synthesis and Catalysis

Role as a Key Organic Building Block in Complex Molecule Synthesis

The adamantane (B196018) skeleton is frequently utilized as a foundational building block when characteristics such as steric bulk, high lipophilicity, and structural rigidity are required in a target molecule. 5-Fluoroadamantan-2-amine exemplifies this utility, offering a robust and predictable three-dimensional framework. The presence of two different functional groups at stereochemically distinct positions—the amine at C2 and the fluorine at C5—offers orthogonal handles for sequential chemical modifications.

The amine group serves as a versatile nucleophile and a site for the introduction of a wide array of substituents, including its use in forming amides, ureas, and sulfonamides, or as a directing group in subsequent reactions. The fluorine atom, introduced at a stable bridgehead position, significantly alters the molecule's electronic properties and lipophilicity. Fluorine's high electronegativity can influence the reactivity of nearby functional groups and provides a potential site for unique non-covalent interactions in the final complex molecule. The stability of the C-F bond ensures that this modification is retained throughout multi-step synthetic sequences.

The synthesis of complex molecules often leverages fluorinated building blocks to modulate physicochemical properties. The incorporation of the this compound moiety can be used to enhance metabolic stability or modify the conformational preferences of a larger molecule. Its rigid structure ensures that the spatial relationship between the substituents attached to the adamantane core is well-defined, a critical feature in constructing molecules with precise three-dimensional architectures. For example, adamantane derivatives are readily functionalized through reactions targeting their tertiary carbon sites, and the presence of the fluorine atom in this compound is a result of such strategic functionalization.

Table 1: Structural Features of this compound as a Building Block

| Structural Feature | Position | Synthetic Utility | Key Advantages |

|---|---|---|---|

| Adamantane Core | C10H14 Cage | Provides a rigid, three-dimensional scaffold for constructing complex molecules. | High stability, predictable geometry, significant steric bulk. |

| Amine Group (-NH2) | C2 (Secondary) | Acts as a nucleophile, a base, or a point of attachment for other functional groups via amidation, alkylation, etc. | Versatile reactivity, allows for straightforward introduction of diverse chemical moieties. |

| Fluorine Atom (-F) | C5 (Tertiary) | Modulates electronic properties, increases lipophilicity, and can participate in specific non-covalent interactions. | High bond strength ensures stability; introduces unique physicochemical characteristics. |

Exploration as a Catalyst or Ligand in Chemical Processes

The application of adamantane derivatives in catalysis is a growing field, with their steric and electronic properties being harnessed to control reaction outcomes. This compound possesses features that make it a promising candidate for exploration as both a ligand in organometallic catalysis and as an organocatalyst itself.

The amine functionality can coordinate to transition metals, positioning the bulky adamantyl group in the metal's coordination sphere. Adamantyl-containing phosphine (B1218219) ligands are well-established for their ability to promote challenging cross-coupling reactions, and it is understood that steric bulk and electron-richness are key to their success. Similarly, the this compound moiety, when incorporated into a ligand structure, can create a sterically demanding environment around a metal center. This bulk can facilitate reductive elimination steps and stabilize low-coordinate, catalytically active species. The electron-withdrawing nature of the fluorine atom can tune the electronic properties of the metal center, thereby influencing its catalytic activity and selectivity.

Table 2: Potential Catalytic Roles of this compound

| Role | Mechanism | Potential Applications |

|---|---|---|

| Ligand for Transition Metals | The amine group coordinates to a metal center (e.g., Palladium, Copper), using the adamantyl cage to provide steric bulk and electronic modulation. | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), C-H activation, and asymmetric catalysis. |

| Organocatalyst | The amine can act as a Brønsted or Lewis base, or be converted into a chiral derivative to catalyze asymmetric transformations. | Michael additions, aza-Henry reactions, and other enantioselective C-C bond-forming reactions. |

A key aspect of catalyst design is the ability to stabilize the transition state of a desired reaction pathway, thereby lowering the activation energy. The rigid adamantane framework is exceptionally well-suited for this purpose. When part of a ligand, the adamantyl cage can create a well-defined, rigid binding pocket around the catalytic center. This pre-organized environment can selectively bind and stabilize the geometry of the transition state, disfavoring competing pathways and enhancing reaction rates and selectivity.

Furthermore, reactions involving adamantane derivatives often proceed through highly stable adamantyl radical or carbocation intermediates. This inherent stability is a consequence of the unique geometry and electronic structure of the adamantane cage. In a catalytic context, this property can be exploited. For instance, a catalyst incorporating the this compound scaffold could stabilize a transition state that has partial radical or cationic character on a substrate, guiding the reaction toward a specific outcome. The charge-transfer characteristics of the transition state can be favorably influenced by the adamantane group, contributing to enhanced selectivity.

Design of Chemical Scaffolds with Tuned Physicochemical Characteristics for Specific Interactions (excluding drug delivery/therapeutic efficacy)

Beyond its role in synthesis and catalysis, this compound is an excellent candidate for the design of molecular scaffolds with precisely controlled properties for applications in materials science and supramolecular chemistry. The adamantane core serves as a rigid anchor, allowing for the precise spatial positioning of functional groups. This avoids the conformational ambiguity often associated with more flexible aliphatic or aromatic linkers.

The physicochemical characteristics of the scaffold can be finely tuned through its two distinct functional groups. The fluorine atom significantly increases the lipophilicity of the scaffold; the calculated partition coefficient (cLogP) of a molecule can be increased by approximately 3.1 log units with the inclusion of an adamantane moiety. This property is critical in designing scaffolds for interaction with nonpolar environments. The fluorine atom itself can also act as a weak hydrogen bond acceptor or participate in specific dipole-dipole interactions, offering a tool for directing intermolecular assembly.

The amine group provides a versatile attachment point for chromophores, polymers, or surface-anchoring groups. This allows the rigid, lipophilic, and fluorinated adamantane core to be integrated into larger, functional systems. For example, by attaching photoactive groups to the amine, one could create a scaffold where the adamantane cage acts as a rigid spacer, preventing undesirable aggregation and quenching of the chromophores. In host-guest chemistry, the adamantane moiety is well-known for its strong association with cyclodextrin (B1172386) cavities, an interaction driven by its size, shape, and hydrophobicity. The fluorine and amine groups on the this compound scaffold provide additional handles to modulate this binding affinity and introduce secondary interactions.

Table 3: Influence of Substituents on Physicochemical Properties of the Scaffold

| Component | Influence on Physicochemical Properties | Potential Application (Non-therapeutic) |

|---|---|---|

| Adamantane Core | Provides rigidity, thermal stability, and a defined three-dimensional structure. | Building block for porous materials, molecular crystals, and nanostructures. |

| Fluorine Atom | Increases lipophilicity, modulates surface properties, and introduces specific electronic interactions (e.g., dipole moments). | Design of functional polymers, liquid crystals, and hydrophobic surfaces. |

| Amine Group | Provides a site for covalent attachment, alters polarity, and can act as a hydrogen bond donor/acceptor. | Functionalization of surfaces, synthesis of dendritic catalysts, and creation of self-assembling monolayers. |

Future Research Trajectories for 5 Fluoroadamantan 2 Amine Chemistry

Development of Novel and Efficient Synthetic Routes

While general methods for the synthesis of aminated and fluorinated adamantanes exist, the development of efficient and stereoselective routes to 5-Fluoroadamantan-2-amine remains a critical area for future research. Current synthetic strategies for adamantane (B196018) derivatives often involve multi-step processes with modest yields.

Future efforts should focus on:

Direct C-H Amination and Fluorination: Investigating late-stage functionalization techniques that can introduce the amino and fluoro groups directly onto the adamantane scaffold would be a significant advancement. This could involve the use of advanced catalytic systems to achieve regioselectivity at the C5 and C2 positions.

Novel Precursors: Exploring alternative starting materials beyond adamantane itself could provide more efficient pathways. For instance, the use of pre-functionalized bicyclic precursors could facilitate the construction of the adamantane core with the desired substituents already in place.

Flow Chemistry and Process Optimization: The application of continuous flow technologies could enhance the safety and efficiency of hazardous reactions, such as fluorination, while also allowing for rapid optimization of reaction conditions to improve yields and purity.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Direct C-H Functionalization | Atom economy, reduced step count | Regio- and stereoselectivity |

| Novel Precursors | Improved efficiency and stereocontrol | Availability and synthesis of precursors |

| Flow Chemistry | Enhanced safety, scalability, and optimization | Initial setup costs and expertise |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing methods and designing new transformations. The rigid adamantane framework can exert unique electronic and steric effects on reaction pathways.

Future research in this area should include:

Kinetic and Spectroscopic Studies: Detailed kinetic analysis of key synthetic steps, coupled with in-situ spectroscopic monitoring (e.g., NMR, IR), can provide valuable insights into reaction intermediates and transition states.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., deuterium, carbon-13) can help to elucidate bond-breaking and bond-forming steps in complex reaction mechanisms.

Investigation of Catalyst-Substrate Interactions: For catalyzed reactions, detailed studies on the interaction between the catalyst and the adamantane substrate can reveal the factors that govern selectivity and efficiency.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For a molecule like this compound, computational modeling can provide insights that are difficult to obtain through experimental means alone.

Key areas for future computational research include:

Conformational and Electronic Analysis: Density Functional Theory (DFT) calculations can be employed to determine the stable conformations of this compound and to analyze its electronic structure, including molecular orbitals and electrostatic potential. This information is crucial for understanding its reactivity.

Reaction Pathway Modeling: Computational modeling can be used to map out the potential energy surfaces of synthetic reactions, identifying transition states and calculating activation energies. This can aid in the prediction of reaction outcomes and the design of more efficient synthetic routes.

Prediction of Physicochemical Properties: Computational methods can be used to predict key properties such as lipophilicity (logP), solubility, and pKa, which are important for applications in drug discovery and materials science.

Exploration of New Chemical Transformations and Derivatizations

The presence of both an amino group and a fluorine atom on the adamantane scaffold of this compound opens up a wide range of possibilities for further chemical transformations and the synthesis of novel derivatives.

Future research should explore:

Derivatization of the Amino Group: The primary amine functionality can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups. This would allow for the creation of a diverse library of compounds with potentially interesting biological activities.

Reactions at the Fluorinated Carbon: While the C-F bond is generally strong, modern synthetic methods may allow for its selective activation and transformation, providing access to a wider range of 5-substituted adamantane derivatives.

Synthesis of Polyfunctionalized Adamantanes: Investigating the introduction of additional functional groups onto the adamantane skeleton of this compound could lead to the development of complex molecules with tailored properties for specific applications.

| Derivatization Strategy | Potential New Compounds | Potential Applications |

| N-Acylation | Amides | Pharmaceuticals, polymers |

| N-Sulfonylation | Sulfonamides | Pharmaceuticals |

| C-F Bond Activation | 5-Alkoxy, 5-Aryl derivatives | Materials science, medicinal chemistry |

Q & A

Basic Research Questions

Q. How can 5-Fluoroadamantan-2-amine be synthesized and characterized for purity?

- Methodological Answer : Synthesis typically involves fluorination of adamantan-2-amine precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Post-synthesis, characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and fluorine incorporation. High-resolution mass spectrometry (HRMS) and HPLC (≥98% purity) are essential for verifying molecular weight and purity. Thermogravimetric analysis (TGA) can assess stability under varying temperatures .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

- LogP : Estimated via computational tools (e.g., ChemAxon) to predict lipid solubility for bioavailability studies.

- pKa : Determined potentiometrically to assess protonation states in biological systems.

- Melting Point : Measured via differential scanning calorimetry (DSC) for storage and handling protocols.

- Solubility : Tested in polar (e.g., water, DMSO) and nonpolar solvents to guide formulation .

Q. How can researchers evaluate the compound’s basic biological activity in vitro?

- Methodological Answer : Preliminary screens should include:

- Enzyme Inhibition Assays : Test against viral proteases (e.g., influenza M2 proton channels) or cancer-related kinases.

- Cell Viability Assays : Use MTT or resazurin-based assays in mammalian cell lines to detect cytotoxicity.

- Metabolic Stability : Incubate with liver microsomes to assess susceptibility to cytochrome P450 enzymes .

Advanced Research Questions

Q. How can contradictions in reported biological activity of this compound derivatives be resolved?

- Methodological Answer : Conflicting data may arise from structural analogs (e.g., hydroxyl vs. fluorine substituents). Resolve discrepancies by:

- Comparative SAR Studies : Systematically modify substituents and test activity in standardized assays.

- Computational Docking : Use molecular dynamics simulations to compare binding affinities to target proteins.

- Batch Consistency Analysis : Verify compound purity and stereochemistry across studies via orthogonal analytical methods .

Q. What strategies optimize this compound for enhanced blood-brain barrier (BBB) penetration in CNS drug development?

- Methodological Answer :

- Structural Modifications : Introduce lipophilic groups (e.g., methyl) while maintaining a molecular weight <500 Da.

- In Silico Modeling : Predict BBB permeability via tools like SwissADME or PAMPA-BBB assays.

- In Vivo Validation : Use rodent models with LC-MS/MS quantification of brain-to-plasma ratios .

Q. How can researchers design robust pharmacokinetic (PK) studies for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.